N-Cyclopropyl-2-ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
N-Cyclopropyl-2-ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic acid derivative that plays a significant role in organic synthesis. This compound is known for its unique structure, which includes a cyclopropyl group, an ethoxy group, and a dioxaborolane moiety attached to a benzamide core. The presence of the boronic acid ester makes it a valuable intermediate in various chemical reactions, particularly in the field of cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-2-ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting a suitable benzoyl chloride with cyclopropylamine.
Introduction of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where the benzamide is treated with an ethylating agent under basic conditions.
Formation of the Boronic Acid Ester: The final step involves the formation of the boronic acid ester by reacting the benzamide derivative with a boronic acid or boronic ester under suitable conditions, such as in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-2-ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used cross-coupling reaction where the boronic acid ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Oxidation: The compound can undergo oxidation reactions to form corresponding boronic acids or other oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or cyclopropyl groups under suitable conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or other peroxides for oxidation reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
Cross-Coupled Products: Formed from Suzuki-Miyaura coupling.
Oxidized Derivatives: Formed from oxidation reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
N-Cyclopropyl-2-ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-2-ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to participate in various chemical reactions due to the presence of the boronic acid ester. In Suzuki-Miyaura coupling, the boronic acid ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired cross-coupled product. The cyclopropyl and ethoxy groups can also influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- 2,2’-Cyclopropylidenebis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Uniqueness
N-Cyclopropyl-2-ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to the combination of its cyclopropyl, ethoxy, and boronic acid ester groups. This unique structure imparts specific reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis and various scientific research applications.
Properties
IUPAC Name |
N-cyclopropyl-2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BNO4/c1-6-22-15-11-12(19-23-17(2,3)18(4,5)24-19)7-10-14(15)16(21)20-13-8-9-13/h7,10-11,13H,6,8-9H2,1-5H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTHOMHFOGUBAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC3CC3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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